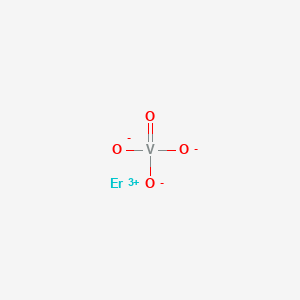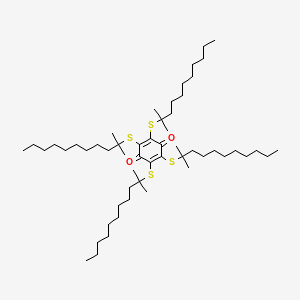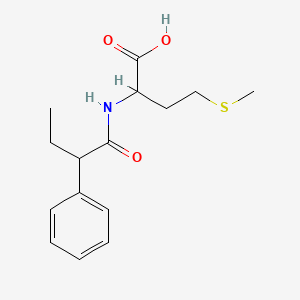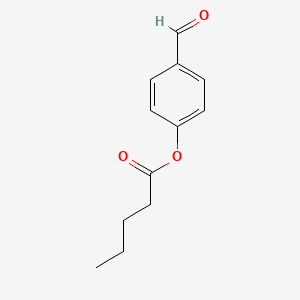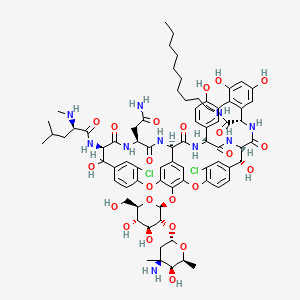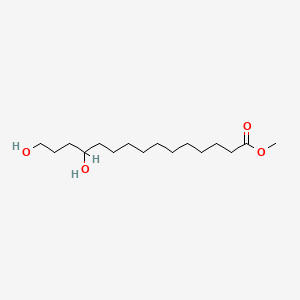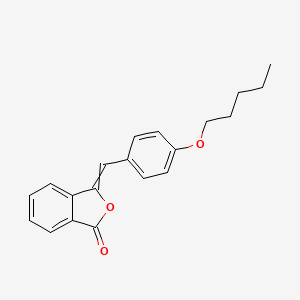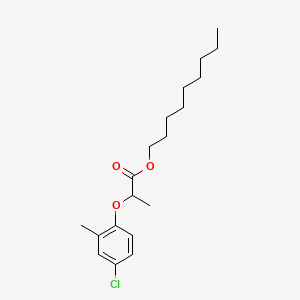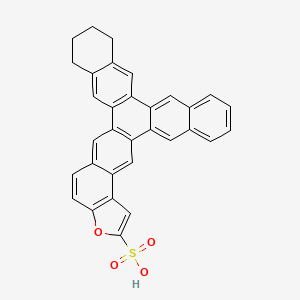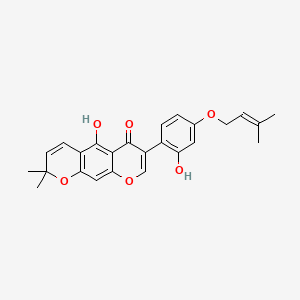
Isoauriculatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoauriculatin is a prenylated isoflavone, a type of naturally occurring flavonoid. It is primarily isolated from the roots of Tephrosia calophylla, a plant belonging to the Fabaceae family . This compound is known for its unique chemical structure, which includes a 2,2-dimethylchromene ring fused to the isoflavone core . This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isoauriculatin can be synthesized through a series of chemical reactions involving the prenylation of isoflavonesThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the prenylation process .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from plant sources, such as Tephrosia calophylla. The extraction process includes solvent extraction, followed by purification techniques like chromatography to isolate this compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Isoauriculatin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can modify the prenyl group or the isoflavone core.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include modified isoflavones with altered biological activities. For example, oxidation can lead to the formation of quinonoid derivatives, which may exhibit different pharmacological properties .
Aplicaciones Científicas De Investigación
Isoauriculatin has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of isoauriculatin involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating enzyme activities, such as inhibiting cyclooxygenase enzymes, which play a role in inflammation . Additionally, this compound can interact with cellular signaling pathways, leading to the regulation of gene expression and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Isoauriculatin is structurally similar to other prenylated isoflavones, such as auriculatin and auriculasin . These compounds share the isoflavone core and the prenyl group but differ in the position and type of substituents on the aromatic rings .
Uniqueness
This compound’s uniqueness lies in its specific prenylation pattern and the presence of the 2,2-dimethylchromene ring.
Propiedades
Número CAS |
30431-67-5 |
|---|---|
Fórmula molecular |
C25H24O6 |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
5-hydroxy-7-[2-hydroxy-4-(3-methylbut-2-enoxy)phenyl]-2,2-dimethylpyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C25H24O6/c1-14(2)8-10-29-15-5-6-16(19(26)11-15)18-13-30-21-12-20-17(7-9-25(3,4)31-20)23(27)22(21)24(18)28/h5-9,11-13,26-27H,10H2,1-4H3 |
Clave InChI |
JVMXBCHVJJXDDN-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCOC1=CC(=C(C=C1)C2=COC3=CC4=C(C=CC(O4)(C)C)C(=C3C2=O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



